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molecular formula C14H8O8 B089546 1,4,5,8-Naphthalenetetracarboxylic acid CAS No. 128-97-2

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No. B089546
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254796

Procedure details

The suspension, present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (called NTC below) was brought to a pH of 4.8-4.5 with about 150 g of a 31% strength hydrochloric acid at a temperature of 20° to 30° C. The mixture was subsequently stirred at 20° to 30° C. and pH 4.8 to 4.5 for 3 hours, until the disodium salt of NTC, which is sparingly soluble in water, had formed. The solid was then rapidly filtered off with suction. The filter cake was introduced into 1500 g of water. The mixture was heated to a temperature of 70° to 80° C., and a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution. During this operation, the NTC dissolved as the tetrasodium salt. After addition of about 5 g of active charcoal and about 5 g of kieselguhr, the solid was filtered off hot, with suction, and rinsed with a little water. The clear filtrate was heated to 80° to 100° C. A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid. The mixture was subsequently stirred at 80° to 100° C. for one hour. The coarsely crystalline product which had precipitated was then filtered off with suction and the filter cake was washed with about 500 g of a 1% strength hydrochloric acid. The product was dried at 100° C. 52 g of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained. The waste water obtained during the filtration was free from halogenohydrocarbons.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+].[Na+].[Na+].[Na+].[C:53]1([C:72]([OH:74])=[O:73])[C:62]2[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=[C:58]([C:66]([OH:68])=[O:67])[C:57]=2[C:56]([C:69]([OH:71])=O)=[CH:55][CH:54]=1.Cl.[Na][Na]>O>[C:58]12[C:66](=[O:68])[O:67][C:69](=[O:71])[C:56]3[C:57]1=[C:62]([C:53]([C:72]([OH:74])=[O:73])=[CH:54][CH:55]=3)[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=2 |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 20° to 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
FILTRATION
Type
FILTRATION
Details
The solid was then rapidly filtered off with suction
ADDITION
Type
ADDITION
Details
The filter cake was introduced into 1500 g of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a temperature of 70° to 80° C.
ADDITION
Type
ADDITION
Details
a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution
DISSOLUTION
Type
DISSOLUTION
Details
During this operation, the NTC dissolved as the tetrasodium salt
ADDITION
Type
ADDITION
Details
After addition of about 5 g of active charcoal and about 5 g of kieselguhr
FILTRATION
Type
FILTRATION
Details
the solid was filtered off hot
WASH
Type
WASH
Details
with suction, and rinsed with a little water
TEMPERATURE
Type
TEMPERATURE
Details
The clear filtrate was heated to 80° to 100° C
ADDITION
Type
ADDITION
Details
A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 80° to 100° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The coarsely crystalline product which had precipitated
FILTRATION
Type
FILTRATION
Details
was then filtered off with suction
WASH
Type
WASH
Details
the filter cake was washed with about 500 g of a 1% strength hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The product was dried at 100° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C12=CC=C(C=3C(=CC=C(C13)C(=O)OC2=O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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